1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol
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Overview
Description
1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol is a chemical compound with the molecular formula C8H12N2O2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms.
Mechanism of Action
Target of Action
1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol, a pyrazole-bearing compound, has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound has significant effects on the life cycles ofLeishmania aethiopica and Plasmodium berghei , leading to their suppression .
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction yields regioisomeric pyrazoles, which can be separated and purified . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification processes like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can modify the pyrazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol has several applications in scientific research:
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-pyrazole: Similar in structure but with a phenyl group instead of an ethanol group.
1-(4-Methyl-1H-pyrazol-3-yl)ethanol: Similar but with a methyl group instead of a methoxy group.
Uniqueness: 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol is unique due to the presence of both a methoxy group and an ethanol group, which can influence its reactivity and biological activity. The combination of these functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
1-(4-methoxy-1-methylpyrazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4-5,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYHXGOOTHWTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1OC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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